1-((2-Bromophenyl)sulfonyl)pyrrolidine
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Overview
Description
1-((2-Bromophenyl)sulfonyl)pyrrolidine is an organic compound with the molecular formula C10H12BrNO2S. It is a solid substance that is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique chemical structure, which includes a bromophenyl group attached to a sulfonyl-pyrrolidine moiety .
Preparation Methods
The synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine typically involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-((2-Bromophenyl)sulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to form sulfide derivatives.
Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions with the target, while the sulfonyl-pyrrolidine moiety can interact with other parts of the target molecule. These interactions can lead to inhibition of the target’s activity, which is useful in the study of enzyme function and in drug discovery .
Comparison with Similar Compounds
1-((2-Bromophenyl)sulfonyl)pyrrolidine can be compared with other similar compounds, such as:
1-((2-Bromophenyl)sulfonyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which can affect its chemical reactivity and biological activity.
2-(2-Bromophenyl)pyrrolidine: This compound lacks the sulfonyl group, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromophenyl and sulfonyl-pyrrolidine moieties, which provide a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLBBXUUEOJCKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649727 |
Source
|
Record name | 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-58-8 |
Source
|
Record name | 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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